![molecular formula C13H20O2 B14339390 [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid CAS No. 108886-69-7](/img/structure/B14339390.png)
[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid: is an organic compound with a unique structure that combines a cyclopentene ring with a butenyl side chain and an acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor under acidic conditions to form the cyclopentene ring. The butenyl side chain can be introduced through a series of alkylation reactions, and the acetic acid group is typically added via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl side chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bonds in the cyclopentene ring or the butenyl side chain, resulting in saturated derivatives.
Substitution: The acetic acid group can participate in esterification or amidation reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Esterification reactions often use alcohols and acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Esters, amides.
科学研究应用
Chemistry: In chemistry, [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with enzymes and receptors to understand its effects on biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Studies focus on its anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
相似化合物的比较
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different side chains.
Butenyl-substituted acids: Compounds with butenyl side chains and carboxylic acid groups.
Uniqueness: What sets [1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid apart is its combination of a cyclopentene ring with a butenyl side chain and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
108886-69-7 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-(1-but-3-en-2-yl-4,4-dimethylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C13H20O2/c1-5-10(2)13(8-11(14)15)7-6-12(3,4)9-13/h5-7,10H,1,8-9H2,2-4H3,(H,14,15) |
InChI 键 |
GRABXASSWZRLMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C1(CC(C=C1)(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




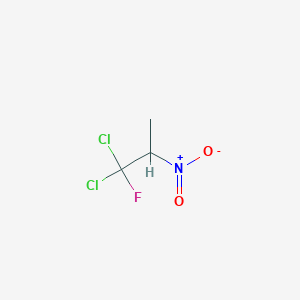
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
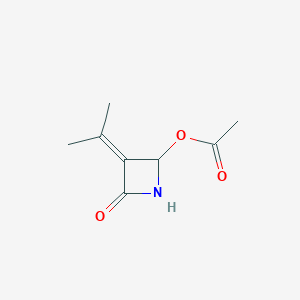
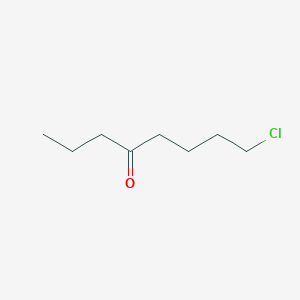
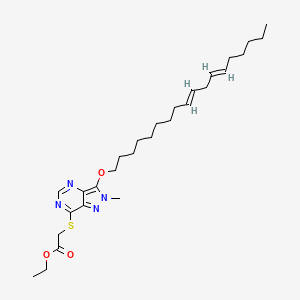
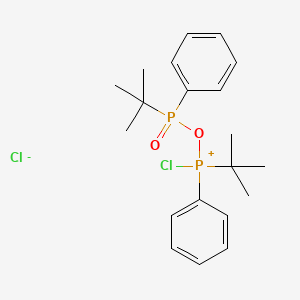
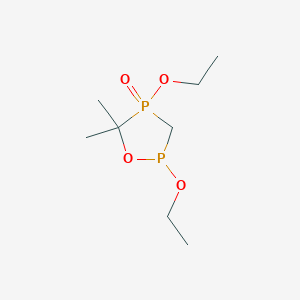
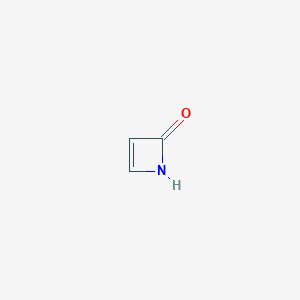

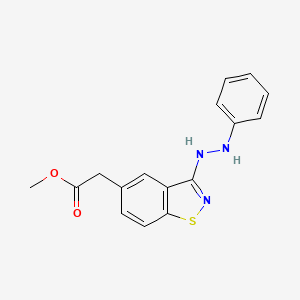
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
